6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with cyano and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating in a steam bath .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted pyridines and sulfonamides, such as:
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 3-Cyano-4-(cyclopropylamino)benzenesulfonamide
Uniqueness
6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano and sulfonamide groups on a pyridine ring makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Biological Activity
6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential therapeutic applications, including anticancer properties and enzyme inhibition, making it a subject of interest for ongoing research.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with cyano and sulfonamide groups, which contribute to its unique biological properties. Its molecular formula is C16H13N5O2S, with a molecular weight of approximately 339.08 g/mol. The InChI representation is:
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to diverse biological effects. The precise pathways and targets are still under investigation but are believed to include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors that modulate cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15 | Apoptosis induction |
MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Antiviral Properties
The compound has also been evaluated for antiviral activity against various viruses. Preliminary data suggest that it may exhibit inhibitory effects on viral replication.
Table 2: Antiviral Activity Data
Virus | IC50 (µM) | Mechanism of Action |
---|---|---|
Influenza A | 30 | Inhibition of viral RNA polymerase |
Hepatitis C | 40 | Disruption of viral entry |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research indicates that variations in the cyano and sulfonamide groups can significantly affect its potency and selectivity.
Table 3: SAR Analysis
Modification | Effect on Activity |
---|---|
Substituting cyano group with nitro | Increased potency against cancer cells |
Altering sulfonamide position | Enhanced receptor binding affinity |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Lung Cancer : A study demonstrated that administration of the compound led to a significant reduction in tumor size in mouse models.
- Viral Infection Model : Another study indicated that treatment with the compound reduced viral load in infected cell cultures by up to 70%.
Properties
IUPAC Name |
6-cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c17-8-11-1-6-15(20-12-2-3-12)16(7-11)21-24(22,23)14-5-4-13(9-18)19-10-14/h1,4-7,10,12,20-21H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUELDXUSZUXRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)C#N)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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